1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone
Overview
Description
1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone is an organic compound that features a seven-membered azepane ring, a bromo-substituted phenoxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the azepane ring with the bromo-substituted phenoxy ethanone under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone: Similar structure with a chloro group instead of a bromo group.
1-(Azepan-1-yl)-2-(4-fluoro-2-methylphenoxy)ethanone: Contains a fluoro group instead of a bromo group.
Uniqueness
1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-12-10-13(16)6-7-14(12)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQEZJGQURNPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173020 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434303-69-2 | |
Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434303-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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